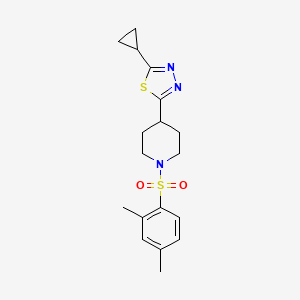
2-Cyclopropyl-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C18H23N3O2S2 and its molecular weight is 377.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Cyclopropyl-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a thiadiazole core substituted with a cyclopropyl group and a piperidine moiety linked to a sulfonyl group. The presence of the 2,4-dimethylphenyl substituent enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes and receptors, leading to altered cellular responses. Research indicates that compounds in the thiadiazole class can exhibit diverse mechanisms, including:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) or nuclear receptors may influence signaling pathways related to inflammation and metabolism.
Anticancer Activity
Research has shown that thiadiazole derivatives possess anticancer properties. For instance, studies on related compounds indicate that they can induce apoptosis in cancer cells through various pathways. The structural features of this compound may enhance its efficacy against specific cancer types.
Case Study : A study involving similar thiadiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that structural modifications can lead to improved anticancer activity .
Anti-inflammatory Properties
Thiadiazoles have been explored for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in treating inflammatory diseases.
Research Findings : In vivo studies indicated that thiadiazole derivatives could reduce inflammation markers in animal models, suggesting a promising avenue for further exploration .
Hypolipidemic Effects
The compound's potential as a hypolipidemic agent has been investigated. Thiadiazole derivatives have shown promise in activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism.
Study Overview : A study highlighted that certain thiadiazole derivatives activated PPARα and led to significant reductions in lipid levels in hyperlipidemic rat models . This suggests that this compound may similarly influence lipid profiles.
Research Data Summary
Propiedades
IUPAC Name |
2-cyclopropyl-5-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-12-3-6-16(13(2)11-12)25(22,23)21-9-7-15(8-10-21)18-20-19-17(24-18)14-4-5-14/h3,6,11,14-15H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQZUZPLAAGNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













